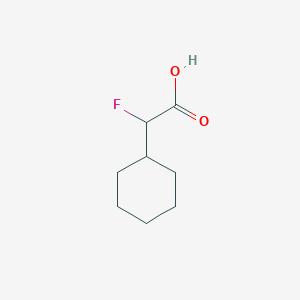

2-Cyclohexyl-2-fluoroacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexyl-2-fluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13FO2/c9-7(8(10)11)6-4-2-1-3-5-6/h6-7H,1-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAJABJAETVLSRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms Involving 2 Cyclohexyl 2 Fluoroacetic Acid

Nucleophilic Substitution Mechanisms at the Fluorinated Carbon Center

The carbon atom bonded to the fluorine is a potential site for nucleophilic attack. However, the steric and electronic environment of this center significantly influences the viability and nature of such reactions.

The Sₙ2 (Substitution Nucleophilic Bimolecular) reaction is a fundamental mechanism in organic chemistry involving a concerted, single-step process where a nucleophile attacks a carbon center and displaces a leaving group from the opposite side. byjus.comyoutube.com This "backside attack" results in a predictable and complete inversion of the stereochemical configuration at the chiral center, a phenomenon known as Walden inversion. wikipedia.orgsnscourseware.orglscollege.ac.in

For 2-Cyclohexyl-2-fluoroacetic acid, the chiral center is the α-carbon bearing the fluorine atom. A hypothetical Sₙ2 reaction would involve a nucleophile attacking this carbon, displacing the fluoride (B91410) ion (F⁻) as the leaving group. The reaction proceeds through a trigonal bipyramidal transition state. masterorganicchemistry.com

The stereochemical outcome of this reaction is critical. If the starting material were a single enantiomer, for instance, (R)-2-Cyclohexyl-2-fluoroacetic acid, the Sₙ2 reaction would exclusively yield the (S)-configured product, demonstrating Walden inversion. masterorganicchemistry.combyjus.com

However, the rate of Sₙ2 reactions is highly sensitive to steric hindrance. byjus.comyoutube.com In the case of this compound, the bulky cyclohexyl group and the adjacent carboxylic acid group present significant steric hindrance to the incoming nucleophile's backside attack. This steric crowding makes Sₙ2 reactions at this secondary, heavily substituted carbon center challenging and generally slow compared to reactions at primary or less hindered secondary carbons. youtube.comyoutube.com

Table 1: Hypothetical Sₙ2 Reactions of this compound

| Nucleophile (Nu⁻) | Product | Stereochemical Outcome |

|---|---|---|

| Hydroxide (B78521) (OH⁻) | 2-Cyclohexyl-2-hydroxyacetic acid | Inversion of Configuration |

| Cyanide (CN⁻) | 2-Cyclohexyl-2-cyanoacetic acid | Inversion of Configuration |

| Azide (B81097) (N₃⁻) | 2-Azido-2-cyclohexylacetic acid | Inversion of Configuration |

Nucleophilic Aromatic Substitution (SₙAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This mechanism is distinct from Sₙ2 and does not apply to this compound. The SₙAr mechanism requires an aromatic system (like a benzene (B151609) ring) and is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.govmasterorganicchemistry.comlibretexts.org

This compound is an aliphatic carboxylic acid. The carbon atom bonded to the fluorine is an sp³-hybridized, tetrahedral center and is not part of an aromatic ring system. wikipedia.org Therefore, the SₙAr reaction pathway is not a possible mechanism for nucleophilic substitution at the fluorinated carbon of this compound.

Carboxylic Acid Functional Group Reactivity and Transformations

The carboxylic acid group (-COOH) is a versatile functional group that undergoes a variety of well-established reactions.

Esterification: The most common method for converting a carboxylic acid to an ester is the Fischer esterification. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). athabascau.camasterorganicchemistry.com The reaction is an equilibrium process. libretexts.orgucalgary.ca To favor the formation of the ester, a large excess of the alcohol is typically used, or water is removed as it forms, in accordance with Le Châtelier's principle. libretexts.org

The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon for nucleophilic attack by the alcohol. ucalgary.ca A series of proton transfer steps followed by the elimination of a water molecule yields the final ester product. masterorganicchemistry.comlibretexts.org

Hydrolysis: The reverse of esterification is ester hydrolysis, the cleavage of an ester back to a carboxylic acid and an alcohol. libretexts.org This can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This is the microscopic reverse of the Fischer esterification mechanism. The ester is heated with a large excess of water in the presence of a strong acid. chemguide.co.uklibretexts.org

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process where the ester is treated with a strong base, such as sodium hydroxide (NaOH). chemguide.co.uklibretexts.org The reaction yields an alcohol and the salt of the carboxylic acid (a carboxylate). Subsequent acidification is required to protonate the carboxylate and obtain the neutral carboxylic acid. libretexts.org

Table 2: Fischer Esterification of this compound

| Alcohol | Resulting Ester Name | Resulting Ester Structure |

|---|---|---|

| Methanol (CH₃OH) | Methyl 2-cyclohexyl-2-fluoroacetate | |

| Ethanol (CH₃CH₂OH) | Ethyl 2-cyclohexyl-2-fluoroacetate |

Decarboxylation is the removal of the carboxyl group, which is released as carbon dioxide (CO₂). youtube.com Simple carboxylic acids like this compound are generally stable and resistant to decarboxylation. This reaction typically requires harsh conditions unless specific structural features are present.

The most common type of decarboxylation occurs in β-keto acids, where a carbonyl group is present on the carbon beta to the carboxyl group. These compounds can undergo decarboxylation upon mild heating through a cyclic transition state. youtube.com Since this compound lacks this β-carbonyl structure, it will not undergo this type of facile decarboxylation. Other methods, such as certain radical reactions, can achieve decarboxylation but are specialized processes. acs.org

The carboxylic acid group can be readily converted into more reactive derivatives, such as acid chlorides. These derivatives serve as important intermediates in the synthesis of other compounds like esters, amides, and anhydrides. youtube.com

Acid Chloride Formation: this compound can be converted to its corresponding acid chloride, 2-Cyclohexyl-2-fluoroacetyl chloride, by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). prepchem.com For example, reacting the acid with thionyl chloride produces the acid chloride along with gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl).

This acid chloride is significantly more reactive than the parent carboxylic acid and can react with a wide range of nucleophiles to form other derivatives under milder conditions.

Table 3: Synthesis of Derivatives from this compound

| Target Derivative | Reagent(s) | Intermediate |

|---|---|---|

| Acid Chloride | SOCl₂ or (COCl)₂ | 2-Cyclohexyl-2-fluoroacetyl chloride |

| Ester | R'OH, Acid Catalyst (e.g., H₂SO₄) | Not Applicable |

| Ester (via Acid Chloride) | 1. SOCl₂ 2. R'OH, Pyridine | 2-Cyclohexyl-2-fluoroacetyl chloride |

| Amide (via Acid Chloride) | 1. SOCl₂ 2. R₂NH (Amine) | 2-Cyclohexyl-2-fluoroacetyl chloride |

Mechanisms of Fluorine Introduction and Controlled Elimination

The strategic placement of fluorine in organic molecules is a cornerstone of modern medicinal chemistry and materials science. Understanding the mechanisms by which fluorine can be introduced and subsequently eliminated is crucial for the design of novel compounds and the prediction of their metabolic fate.

The formation of the C-F bond in precursors to this compound can be achieved through various methods, with radical-mediated processes offering a powerful approach for sterically hindered substrates. While direct fluorination of the corresponding unfluorinated acid is challenging, radical deoxyfluorination of a tertiary alcohol precursor represents a viable synthetic route.

Light-mediated, catalyst-free methodologies have emerged as effective strategies for the synthesis of tertiary alkyl fluorides. nih.gov These reactions often proceed through a radical chain mechanism. nih.gov For instance, the single-electron oxidation of cesium oxalates, readily prepared from tertiary alcohols, can be initiated by species like TEDA2+•, a radical cation derived from Selectfluor®. nih.gov This process generates a radical intermediate that can then undergo fluorination. nih.gov The general applicability of such methods allows for the preparation of C-F bonds from a variety of tertiary alcohol derivatives, including non-activated ones. nih.gov

The reverse process, defluorination, can also occur through radical pathways. While specific studies on the radical-mediated defluorination of this compound are not extensively detailed in the provided search results, the principles of radical C-F bond cleavage are well-established. Homolytic cleavage of the C-F bond, often requiring significant energy input, can be facilitated by radical initiators or photolysis, leading to the formation of a cyclohexylacetic acid radical and a fluorine radical. The stability of the resulting carbon-centered radical plays a significant role in the feasibility of such a reaction.

Table 1: Key Species in Radical-Mediated Fluorination

| Species | Role |

|---|---|

| Selectfluor® | Electrophilic fluorine source and precursor to the radical initiator. |

| TEDA2+• | Radical cation that acts as a single-electron oxidant. |

| Cesium Oxalate | Precursor to the tertiary radical intermediate. |

| Tertiary Alkyl Radical | Key intermediate that undergoes fluorination. |

This table is generated based on the general principles of radical deoxyfluorination reactions and may not be specific to this compound.

From a purely chemical standpoint, the release of fluoride from metabolic intermediates of this compound would likely proceed through the formation of unstable species that readily eliminate fluoride. One plausible pathway involves the oxidation of the cyclohexyl ring. For instance, hydroxylation of the ring could lead to the formation of a fluorohydrin. Depending on the position of the hydroxyl group relative to the fluorine atom, spontaneous or enzyme-catalyzed elimination of hydrogen fluoride could occur, leading to the formation of an unsaturated cyclohexyl derivative.

Another potential mechanism involves the oxidative decarboxylation of the carboxylic acid moiety. This would generate a carbanion or a radical at the alpha-position, which could then eliminate a fluoride ion to form a stable alkene. The stability of the resulting double bond would be a significant driving force for this elimination.

Acid-Catalyzed Transformations and Rearrangements in Cyclohexyl Systems

The cyclohexyl group in this compound is susceptible to a variety of acid-catalyzed transformations and rearrangements. In the presence of a strong acid, the carboxylic acid group can be protonated, enhancing the electrophilicity of the carbonyl carbon and potentially leading to intermolecular reactions or intramolecular cyclizations, although the latter is less likely in this specific structure.

More significantly, acid catalysis can promote rearrangements within the cyclohexyl ring itself. Protonation of the fluorine atom is unlikely due to the strength of the C-F bond. However, if any double bonds are present within the cyclohexyl ring as metabolic intermediates, protonation can lead to the formation of a carbocation. This carbocation can then undergo Wagner-Meerwein rearrangements, where alkyl or hydride shifts occur to form a more stable carbocation. The presence of the fluoroacetic acid moiety would influence the regioselectivity and stereoselectivity of these rearrangements due to its steric bulk and electronic effects.

Pseudorotation and Intermediate Structures in Related Reactions

The conformational flexibility of the cyclohexyl ring is a critical factor in determining the reactivity of this compound and its derivatives. The cyclohexane (B81311) ring is not static but undergoes rapid conformational changes, most notably the chair-chair interconversion. During this process, the ring passes through several higher-energy intermediate conformations, including the half-chair, twist-boat, and boat conformations. This process is often referred to as pseudorotation.

In the context of reactions involving the cyclohexyl ring, such as elimination or substitution reactions, the stereochemistry of the reacting groups is paramount. For example, an E2 elimination reaction typically requires an anti-periplanar arrangement of the leaving group (in this case, potentially fluorine) and a proton. The ability of the cyclohexyl ring to adopt a conformation that allows for this specific geometric arrangement will directly impact the reaction rate. The fluoroacetic acid substituent will have a significant influence on the conformational equilibrium of the cyclohexyl ring, with the bulkier group preferring an equatorial position to minimize steric strain.

The structures of intermediates in reactions involving the cyclohexyl ring will also be dictated by these conformational considerations. For instance, the formation of a carbocation on the ring will lead to a flattening of the ring at that carbon, and the subsequent reactions will be influenced by the accessibility of the carbocation from either the axial or equatorial face.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Selectfluor® |

Stereochemical Investigations of 2 Cyclohexyl 2 Fluoroacetic Acid

Chiral Centers and Enantiomerism of 2-Cyclohexyl-2-fluoroacetic acid

The presence of a stereogenic center in this compound gives rise to chirality, a fundamental concept in stereochemistry. A carbon atom bonded to four different substituents is known as a chiral center, rendering the molecule non-superimposable on its mirror image. lumenlearning.com

In the case of this compound, the carbon atom bonded to the hydrogen, fluorine, carboxyl group, and the cyclohexyl group is a chiral center. The presence of this single asymmetric carbon atom is sufficient to make the entire molecule chiral. lumenlearning.com Consequently, this compound can exist as a pair of enantiomers, which are stereoisomers that are non-superimposable mirror images of each other. lumenlearning.commsu.edu Molecules with a single chiral center are always chiral. lumenlearning.com

The number of possible stereoisomers can be determined by the formula 2^n, where 'n' is the number of chiral centers. youtube.com For this compound, with one chiral center, there are 2^1 = 2 possible stereoisomers, which are the (R) and (S) enantiomers.

Absolute Configuration Determination Methodologies

Determining the absolute configuration of a chiral molecule, i.e., the spatial arrangement of the atoms of a chiral molecular entity, is a crucial aspect of stereochemistry. nih.gov Several methodologies are employed for this purpose, including computational and spectroscopic techniques.

One of the primary methods is the comparison of experimentally measured optical rotation with computationally predicted values. frontiersin.org Optical rotation is the rotation of the plane of polarization of linearly polarized light as it travels through a solution of a chiral compound. frontiersin.org The direction and magnitude of this rotation are characteristic of a specific enantiomer. By calculating the optical rotation for a known configuration (e.g., R or S) using quantum chemical methods, and comparing it to the experimental value, the absolute configuration of the synthesized or isolated compound can be assigned. frontiersin.org

Vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) are other powerful spectroscopic techniques for determining absolute configuration. nih.govfrontiersin.org These methods measure the differential absorption of left and right circularly polarized light by a chiral molecule. frontiersin.org The resulting spectrum is highly sensitive to the three-dimensional structure of the molecule. By comparing the experimental VCD or ECD spectrum with the spectrum calculated for a specific enantiomer, the absolute configuration can be unambiguously determined. nih.govacs.org

The crystalline sponge method is a more recent and innovative technique for determining the absolute configuration of molecules, especially those that are difficult to crystallize themselves. rsc.org This method involves soaking a porous crystalline host (the "sponge") with a solution of the target molecule. The guest molecules are absorbed into the pores of the host crystal, adopting a fixed orientation that allows for their structure, including absolute configuration, to be determined by X-ray crystallography. rsc.org

Chromatographic and Crystallographic Resolution of Stereoisomers

Since enantiomers have identical physical properties in an achiral environment, their separation, a process known as chiral resolution, requires a chiral environment. Chiral chromatography is a widely used technique for this purpose. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture. This differential interaction leads to a difference in retention times, allowing for the separation of the individual enantiomers.

Crystallization is another method for resolving enantiomers. Diastereomeric salt formation involves reacting the racemic mixture of an acid, such as this compound, with a chiral base to form a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. Once the diastereomeric salts are separated, the individual enantiomers of the acid can be recovered.

Conformational Analysis of the Fluoro-Cyclohexyl Moiety

The cyclohexane (B81311) ring is not a flat hexagon; it adopts a puckered three-dimensional shape to relieve angle and torsional strain. libretexts.orgmasterorganicchemistry.com The most stable and prevalent conformation is the chair conformation. libretexts.orgmasterorganicchemistry.com In this conformation, the substituents on the ring can occupy two distinct positions: axial and equatorial. libretexts.org Axial bonds are parallel to the principal axis of the ring, while equatorial bonds point out from the "equator" of the ring. fiveable.me

Cyclohexane Ring Conformation and C-F Bond Orientation

The chair conformation of cyclohexane is the most stable because it minimizes both torsional strain (all C-C bonds are staggered) and angle strain (the C-C-C bond angles are close to the ideal tetrahedral angle of 109.5°). masterorganicchemistry.commakingmolecules.com The cyclohexane ring can undergo a "ring flip" or "chair-chair interconversion," where one chair conformation converts into another. fiveable.me During this process, axial substituents become equatorial, and equatorial substituents become axial. makingmolecules.com

In a monosubstituted cyclohexane, the substituent generally prefers to occupy the equatorial position to minimize steric strain arising from 1,3-diaxial interactions. wikipedia.org These are repulsive interactions between an axial substituent and the axial hydrogens on the same side of the ring. However, the presence of a highly electronegative fluorine atom can introduce stereoelectronic effects that may influence this preference.

Pseudo-Anomeric Effects in Fluorinated Cyclohexanes

The anomeric effect is a stereoelectronic phenomenon observed in substituted heterocycles, where an electronegative substituent at the anomeric carbon (the carbon adjacent to the heteroatom) prefers an axial orientation, contrary to what would be expected based on steric hindrance alone. youtube.comyoutube.com This effect is attributed to a stabilizing hyperconjugative interaction between a lone pair of the heteroatom and the antibonding orbital (σ*) of the C-substituent bond. youtube.com

In fluorinated cyclohexanes, a similar phenomenon, termed a "pseudo-anomeric effect," has been observed. st-andrews.ac.uknih.gov This effect arises from electrostatic interactions rather than the classical hyperconjugation seen in the anomeric effect. The highly electronegative fluorine atom can polarize adjacent C-H bonds, creating a partial positive charge on the axial hydrogens. st-andrews.ac.uknih.gov This can lead to a stabilizing electrostatic attraction between the partially positive axial hydrogens and a lone pair of an adjacent electronegative atom, favoring an axial conformation for that atom. st-andrews.ac.uknih.gov

Intra- and Intermolecular Interactions Influencing Conformation

The conformation of the fluoro-cyclohexyl moiety is influenced by a balance of various intra- and intermolecular interactions. Intramolecularly, in addition to the pseudo-anomeric effect, non-classical hydrogen bonds (NCHBs) can play a significant role. nih.gov For instance, a stabilizing interaction can occur between an axial fluorine atom and the diaxial hydrogens at the C-2 and C-6 positions of the cyclohexane ring. nih.gov

Diastereoselective and Enantioselective Processes in Synthesis and Derivatization

The synthesis of enantiomerically pure this compound presents a significant challenge due to the difficulty of controlling the stereochemistry at the fluorine-bearing carbon atom. Both diastereoselective and enantioselective strategies can be employed during the synthesis or through derivatization of the racemic acid.

Diastereoselective Synthesis:

Enantioselective Synthesis:

Direct enantioselective fluorination of a prochiral precursor represents a more atom-economical approach. This can be achieved using a chiral fluorinating agent or a catalytic system comprising a stoichiometric fluorinating agent and a chiral catalyst. For example, electrophilic fluorinating reagents like N-fluorobenzenesulfonimide (NFSI) can be used in conjunction with a chiral metal complex or an organocatalyst to induce enantioselectivity.

Derivatization for Chiral Resolution:

When a racemic mixture of this compound is obtained, it can be resolved into its constituent enantiomers through derivatization with a chiral resolving agent. wikipedia.org This process involves the formation of diastereomeric salts or amides, which possess different physical properties, such as solubility, allowing for their separation by techniques like fractional crystallization or chromatography. wikipedia.org

Commonly used chiral resolving agents for carboxylic acids include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic chiral amines such as (R)- or (S)-1-phenylethylamine. The reaction of racemic this compound with a single enantiomer of a chiral amine would yield a pair of diastereomeric salts.

| Resolving Agent | Diastereomer 1 | Diastereomer 2 | Separation Method |

| (R)-1-Phenylethylamine | (R)-2-Cyclohexyl-2-fluoroacetic acid-(R)-1-phenylethylammonium salt | (S)-2-Cyclohexyl-2-fluoroacetic acid-(R)-1-phenylethylammonium salt | Fractional Crystallization |

| Brucine | (R)-2-Cyclohexyl-2-fluoroacetic acid-Brucine salt | (S)-2-Cyclohexyl-2-fluoroacetic acid-Brucine salt | Fractional Crystallization |

After separation, the individual diastereomers can be treated with a strong acid to regenerate the enantiomerically pure (R)- or (S)-2-Cyclohexyl-2-fluoroacetic acid.

Application of α,α-Disubstituted Fluoroacetates for Optical Purity Determination

The determination of the optical purity or enantiomeric excess (ee) of a chiral compound is crucial in stereoselective synthesis and for the characterization of chiral materials. For α,α-disubstituted fluoroacetates like this compound, nuclear magnetic resonance (NMR) spectroscopy is a powerful tool for this purpose, often in conjunction with chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). wikipedia.orgnih.gov

The principle behind using CDAs for ee determination lies in the conversion of a mixture of enantiomers into a mixture of diastereomers. wikipedia.org These diastereomers are chemically distinct and will exhibit different NMR spectra. By reacting the enantiomeric mixture of this compound with a single enantiomer of a chiral alcohol or amine, a pair of diastereomeric esters or amides is formed.

For instance, reaction with (R)-1-phenylethanol would yield (R)-1-phenylethyl (R)-2-cyclohexyl-2-fluoroacetate and (R)-1-phenylethyl (S)-2-cyclohexyl-2-fluoroacetate. In the ¹H or ¹⁹F NMR spectrum of this diastereomeric mixture, the signals corresponding to the protons or the fluorine atom in the two diastereomers will have different chemical shifts. The relative integration of these distinct signals directly corresponds to the ratio of the enantiomers in the original sample, allowing for the calculation of the enantiomeric excess.

A well-known chiral derivatizing agent for determining the enantiomeric excess of alcohols and amines is Mosher's acid, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). wikipedia.org Conversely, a chiral alcohol can be used to derivatize a racemic carboxylic acid like this compound to determine its enantiomeric purity.

| Chiral Derivatizing Agent (CDA) | Analyte | Resulting Diastereomers | Analytical Technique |

| (R)-1-Phenylethanol | (R/S)-2-Cyclohexyl-2-fluoroacetic acid | (R)-1-Phenylethyl (R)-2-cyclohexyl-2-fluoroacetate & (R)-1-Phenylethyl (S)-2-cyclohexyl-2-fluoroacetate | ¹H NMR, ¹⁹F NMR |

| (S)-Methylmandelate | (R/S)-2-Cyclohexyl-2-fluoroacetic acid | (S)-Methyl mandelyl (R)-2-cyclohexyl-2-fluoroacetate & (S)-Methyl mandelyl (S)-2-cyclohexyl-2-fluoroacetate | ¹H NMR, ¹⁹F NMR |

The magnitude of the chemical shift difference (Δδ) between the diastereomeric signals is an important factor for accurate integration. The choice of the chiral derivatizing agent and the NMR solvent can significantly influence this separation.

In addition to derivatization, chiral solvating agents (CSAs) can also be used. These agents form transient diastereomeric complexes with the enantiomers in solution, leading to a separation of their NMR signals without the need for covalent bond formation.

Theoretical and Computational Chemistry Studies

Quantum Mechanical Approaches to Structure and Reactivity

Quantum mechanical calculations are fundamental to modern chemistry, offering insights into the electronic structure and energy of molecules. These methods solve approximations of the Schrödinger equation to determine molecular properties.

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. DFT methods are used to investigate the geometric and electronic properties of 2-Cyclohexyl-2-fluoroacetic acid.

DFT calculations can predict key structural parameters, such as bond lengths, bond angles, and dihedral angles. For this compound, these calculations would likely focus on the orientation of the carboxylic acid and fluorine substituents on the cyclohexane (B81311) ring, particularly whether they adopt axial or equatorial positions in the stable chair conformation. The theory of 1,3-diaxial interactions suggests that bulky substituents on a cyclohexane ring are more stable in the equatorial position to minimize steric strain. libretexts.org DFT can quantify this energy difference.

Furthermore, DFT is employed to calculate electronic properties like frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity. rsc.orgresearchgate.net The energy gap between the HOMO and LUMO can indicate the chemical stability of the molecule. For instance, a study on fluorinated flavones used DFT to investigate electronic properties and reactivity. researchgate.net In the context of this compound, DFT could be used to analyze how the electronegative fluorine atom influences the electron density distribution and the acidity of the carboxylic acid group. Non-covalent interaction (NCI) analysis, often performed within a DFT framework, can reveal details about intramolecular hydrogen bonding and other stabilizing or destabilizing interactions. rsc.org

A hypothetical application of DFT to determine the relative energies of the equatorial and axial conformers of this compound is presented in the table below. The data illustrates the expected greater stability of the equatorial conformer.

Table 1: Hypothetical DFT-Calculated Relative Energies for Conformers of this compound

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |

| Equatorial-COOH, Equatorial-F | B3LYP/6-311+G(d,p) | 0.00 |

| Axial-COOH, Axial-F | B3LYP/6-311+G(d,p) | +5.2 |

| Equatorial-COOH, Axial-F | B3LYP/6-311+G(d,p) | +2.8 |

| Axial-COOH, Equatorial-F | B3LYP/6-311+G(d,p) | +3.5 |

Note: This table is illustrative and not based on published experimental data for this specific molecule.

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that provides a good starting point for more complex calculations. q-chem.comyoutube.com It solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant, but it does not fully account for electron correlation. libretexts.orglibretexts.org While generally less accurate than DFT for many applications, HF is still valuable for providing qualitative insights into molecular structure and orbital energies. q-chem.com For this compound, an HF calculation would yield optimized geometries and a set of molecular orbitals.

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (e.g., MP2), build upon the HF results to include electron correlation, leading to more accurate energy predictions. nih.gov These methods are more computationally demanding but can be crucial for obtaining reliable results, especially when studying systems with significant electron correlation effects. A study on aromatic carboxylic acids utilized MP2 calculations to accurately determine conformer energies and structures. nih.gov For this compound, MP2 calculations could be used to refine the energy differences between various conformers predicted by DFT or HF.

The accuracy of any quantum mechanical calculation is highly dependent on the choice of the basis set and other computational parameters. A basis set is a set of mathematical functions used to build molecular orbitals. Larger basis sets, such as the Pople-style 6-311+G(d,p) or Dunning's correlation-consistent cc-pVTZ, provide more flexibility in describing the spatial distribution of electrons, leading to more accurate results at a higher computational cost. nih.gov

For a molecule like this compound, which contains a fluorine atom, it is important to use basis sets that can adequately describe polarization and diffuse electron density. The inclusion of polarization functions (e.g., (d,p)) allows orbitals to change shape, while diffuse functions (e.g., + or aug-) are important for describing anions and weak interactions. The selection of a computational method and basis set often involves a trade-off between desired accuracy and available computational resources. Validation of the chosen parameters can be achieved by comparing calculated properties with available experimental data for related molecules. nih.gov

Molecular Modeling and Simulation Techniques

While quantum mechanics provides a detailed electronic picture, molecular modeling and simulation techniques are used to study the dynamic behavior of molecules over time.

The potential energy surface (PES) is a conceptual and mathematical representation of a molecule's energy as a function of its geometry. For this compound, the PES would be complex due to the flexibility of the cyclohexane ring and the rotation of the substituents. The most stable conformations of the molecule correspond to the minima on the PES. libretexts.org

Energy minimization is a computational process used to find these low-energy structures. Starting from an initial guess of the geometry, the algorithm systematically alters the coordinates of the atoms to find a point on the PES where the net forces on the atoms are zero. This is crucial for identifying the equilibrium geometries of the different conformers (e.g., chair, boat, twist-boat) and the relative orientations of the fluoro and acetic acid groups. The energy barrier for the "chair flip" of cyclohexane is a well-studied feature of its PES, with the half-chair conformation representing the transition state. masterorganicchemistry.com

Molecular Dynamics (MD) simulations provide a way to explore the conformational space of a molecule by simulating the motion of its atoms over time. researchgate.net By solving Newton's equations of motion, MD simulations can track the trajectory of each atom, providing insights into the dynamic processes such as conformational changes.

For this compound, an MD simulation could be used to study the equilibrium between the axial and equatorial conformers and the timescale of the chair-flip process. libretexts.orglibretexts.org The simulation would reveal the flexibility of the molecule and the preferred orientations of the substituents at a given temperature. Such simulations are particularly useful for understanding how the molecule might behave in different environments, such as in solution. Comparative MD studies on DNA analogs have been used to assess their duplex formation abilities, showcasing the power of this technique in understanding molecular interactions and stability. nih.gov

The results from an MD simulation can be used to generate a conformational population distribution, as illustrated in the hypothetical table below.

Table 2: Hypothetical Conformational Population at 298 K from a Simulated Molecular Dynamics Trajectory

| Conformer | Population (%) |

| Equatorial-COOH, Equatorial-F | 92 |

| Axial-COOH, Axial-F | 1 |

| Equatorial-COOH, Axial-F | 4 |

| Axial-COOH, Equatorial-F | 3 |

Note: This table is illustrative and represents a hypothetical outcome of a molecular dynamics simulation.

Electronic Structure and Reactivity Prediction

Computational chemistry offers powerful tools to predict the electronic structure and, consequently, the reactivity of a molecule like this compound. By solving the Schrödinger equation for the molecule's electrons, properties that govern its chemical behavior can be determined.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in determining how the molecule will interact with other chemical species.

The HOMO is the outermost orbital containing electrons and acts as an electron donor in chemical reactions. A higher HOMO energy indicates a greater tendency to donate electrons, making the molecule a better nucleophile. Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons, making the molecule a better electrophile.

A hypothetical FMO analysis of this compound would yield data similar to that presented in the interactive table below. Such data would be generated using quantum chemical calculations, typically employing Density Functional Theory (DFT) with a suitable basis set.

Interactive Data Table: Hypothetical Frontier Molecular Orbital Properties of this compound

| Parameter | Hypothetical Value (eV) | Implication for Reactivity |

| HOMO Energy | -8.5 | Moderate electron-donating ability. |

| LUMO Energy | -0.5 | Good electron-accepting ability. |

| HOMO-LUMO Gap | 8.0 | High kinetic stability, low reactivity. |

Computational Studies of Reaction Paths and Transition States

Computational chemistry can be used to model the entire course of a chemical reaction involving this compound, from reactants to products. This involves mapping the potential energy surface of the reaction, which allows for the identification of transition states—the highest energy points along the reaction coordinate.

The energy of the transition state relative to the reactants determines the activation energy (Ea) of the reaction. A lower activation energy corresponds to a faster reaction rate. By calculating the activation energies for different possible reaction pathways, the most likely mechanism can be determined. For example, in the deprotonation of the carboxylic acid, computational studies could elucidate the role of the solvent and the fluorine atom in stabilizing the resulting carboxylate anion.

Below is an interactive data table presenting hypothetical activation energies for a proposed reaction of this compound, such as an esterification reaction. These values would be calculated using methods that can accurately describe bond-breaking and bond-forming processes.

Interactive Data Table: Hypothetical Activation Energies for a Reaction of this compound

| Reaction Step | Hypothetical Activation Energy (kcal/mol) | Reaction Rate Implication |

| Protonation of Carbonyl | 15 | Moderately fast |

| Nucleophilic Attack | 25 | Rate-determining step |

| Proton Transfer | 5 | Very fast |

Computational Analysis of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can aid in the structural elucidation of newly synthesized compounds and in the analysis of complex spectra.

For this compound, computational calculations would predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. These calculated shifts, when compared with experimental data, can confirm the assigned structure. Similarly, the calculation of vibrational frequencies in the IR spectrum can help to identify characteristic functional groups, such as the C=O stretch of the carboxylic acid and the C-F stretch.

The following interactive table shows a hypothetical comparison between calculated and experimental spectroscopic data for this compound.

Interactive Data Table: Hypothetical Calculated vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Hypothetical Calculated Value | Hypothetical Experimental Value |

| ¹³C NMR (C=O) | 175 ppm | 173 ppm |

| ¹H NMR (CH-F) | 4.8 ppm | 4.7 ppm |

| IR (C=O stretch) | 1720 cm⁻¹ | 1715 cm⁻¹ |

Solvation Models and Environmental Effects in Computational Simulations

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational solvation models are used to simulate the effect of a solvent on a solute molecule. These models can be either explicit, where individual solvent molecules are included in the calculation, or implicit, where the solvent is treated as a continuous medium with a specific dielectric constant.

For this compound, solvation models would be crucial for accurately predicting its pKa, conformational preferences, and reaction kinetics in solution. For instance, the stability of the carboxylate anion formed upon deprotonation would be highly dependent on the polarity of the solvent. Computational simulations could model the hydrogen bonding interactions between the carboxylic acid group and protic solvents like water or methanol, providing a more realistic picture of its behavior in these media. The choice of solvation model can impact the accuracy of the calculated properties, and different models may be employed depending on the specific property of interest.

Spectroscopic Characterization and Advanced Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-Cyclohexyl-2-fluoroacetic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for a comprehensive analysis.

¹H and ¹³C NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in mapping the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum, the protons of the cyclohexyl ring would exhibit complex multiplets in the upfield region, typically between 1.0 and 2.0 ppm. The methine proton at the C1 position of the cyclohexyl ring, adjacent to the chiral center, would likely appear as a distinct multiplet. The single proton on the alpha-carbon (the carbon bearing the fluorine and carboxyl group) would be split by the adjacent fluorine atom, resulting in a characteristic doublet. The acidic proton of the carboxylic acid group would appear as a broad singlet at a downfield chemical shift, generally above 10 ppm, which can be confirmed by D₂O exchange.

The ¹³C NMR spectrum provides a count of the unique carbon environments. For this compound, eight distinct signals would be expected. The carbonyl carbon of the carboxylic acid would resonate at the most downfield position, typically in the range of 170-180 ppm. The alpha-carbon, directly attached to the electronegative fluorine atom, would show a significant downfield shift and would appear as a doublet due to one-bond coupling with the ¹⁹F nucleus. The carbons of the cyclohexyl ring would appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| Carboxyl H | >10 | - | Broad Singlet |

| α-H | ~4.5-5.0 | - | Doublet |

| Cyclohexyl H | 1.0-2.0 | - | Multiplets |

| Carbonyl C | - | ~170-180 | Singlet |

| α-C | - | ~85-95 | Doublet |

| Cyclohexyl C | - | ~25-45 | - |

Note: These are predicted values and may vary based on solvent and experimental conditions.

¹⁹F NMR Spectroscopy for Fluorine Environments and Conformational Studies

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for probing the environment of fluorine atoms within a molecule. nih.gov Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp and well-resolved signals over a wide chemical shift range. nih.govthegoodscentscompany.com

In the case of this compound, the ¹⁹F NMR spectrum would display a single resonance, as there is only one fluorine atom in the molecule. This signal would be a doublet due to coupling with the adjacent alpha-proton. The chemical shift of this fluorine atom is sensitive to its electronic environment and can provide insights into the molecule's conformation. chemicalbook.com Changes in solvent or temperature can influence the conformational equilibrium, which would be reflected in the ¹⁹F chemical shift. chemicalbook.com

Multidimensional NMR Techniques and Coupling Constant Analysis

To unambiguously assign all proton and carbon signals and to determine the three-dimensional structure, multidimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would reveal the coupling network between protons, helping to trace the connectivity within the cyclohexyl ring and confirm the coupling between the alpha-proton and the adjacent methine proton of the ring.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It would be crucial for identifying the quaternary carbonyl carbon by its correlation with the alpha-proton and for confirming the connection between the cyclohexyl ring and the alpha-carbon.

Analysis of the coupling constants (J-values) from these spectra provides valuable stereochemical information. The magnitude of the coupling constant between the alpha-proton and the fluorine atom (²JHF) and between the alpha-proton and the vicinal protons on the cyclohexyl ring (³JHH) can help to deduce the preferred conformation of the molecule.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a polar compound like this compound, derivatization is often necessary to increase its volatility for GC analysis. nist.govspectrabase.com Common derivatization strategies include esterification to form, for example, the methyl or ethyl ester. spectrabase.com

Once derivatized, the compound can be injected into the GC, where it is separated from any impurities. The separated components then enter the mass spectrometer, which provides a mass spectrum for each. The mass spectrum of the derivatized this compound would show a molecular ion peak corresponding to the mass of the derivative, confirming its identity. The fragmentation pattern observed in the mass spectrum provides further structural confirmation.

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. bldpharm.com By measuring the exact mass of the molecular ion of this compound, its molecular formula (C₈H₁₃FO₂) can be unequivocally confirmed. This technique is crucial for distinguishing between compounds that have the same nominal mass but different elemental compositions.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography stands as the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. frontiersin.org This method involves directing a beam of X-rays onto a single crystal of the compound. The electrons within the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. suniv.ac.in By analyzing the positions and intensities of these spots, a detailed electron density map can be constructed, from which the atomic coordinates, bond lengths, bond angles, and torsional angles of the molecule can be determined with high precision.

The fundamental principle governing this phenomenon is Bragg's Law, which relates the wavelength of the X-rays (λ), the angle of diffraction (θ), and the distance (d) between the crystal lattice planes (nλ = 2d sin θ). suniv.ac.in For a molecule like this compound, obtaining a suitable single crystal is the first and often most challenging step. Once a crystal is grown, it is mounted and rotated in the X-ray beam to collect a complete diffraction dataset.

While a specific crystal structure for this compound is not publicly documented, analysis of structurally related compounds provides insight into the expected findings. For instance, X-ray studies on other cyclohexyl derivatives reveal detailed conformational information about the six-membered ring, which typically adopts a stable chair conformation. mdpi.com Furthermore, crystallographic analysis of molecules containing both a carboxylic acid and a fluorine atom allows for the precise measurement of C-F and C-C bond lengths and the geometry of the carboxyl group, including the hydrogen-bonding interactions that dictate the crystal packing. researchgate.net In the solid state, carboxylic acids frequently form hydrogen-bonded dimers, a feature that would be clearly elucidated by X-ray crystallography. libretexts.org

A hypothetical crystallographic analysis of this compound would yield the data presented in the table below, based on typical values for organic molecules.

| Parameter | Expected Value / Information |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or P2₁2₁2₁ |

| Unit Cell Dimensions (Å) | a, b, c dimensions and α, β, γ angles |

| Resolution (Å) | < 2.0 |

| Key Bond Lengths (Å) | C-F: ~1.35-1.40 C=O: ~1.20-1.25 C-O(H): ~1.30-1.35 |

| Key Bond Angles (°) | O-C=O: ~120-125 F-C-COOH: ~107-111 |

| Conformation | Cyclohexyl ring in chair conformation |

| Intermolecular Interactions | Hydrogen-bonded carboxylic acid dimers |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are dependent on the masses of the atoms and the strength of the bonds connecting them, making these methods excellent for identifying functional groups.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational transitions. For this compound, the IR spectrum is dominated by characteristic absorptions of the carboxylic acid group. orgchemboulder.com A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration within a hydrogen-bonded dimer. libretexts.orglibretexts.org The carbonyl (C=O) stretch gives rise to another intense, sharp band typically between 1700 and 1730 cm⁻¹ for a saturated acid. spectroscopyonline.com The C-F bond, being strong and polar, will exhibit a strong absorption in the 1000-1100 cm⁻¹ region. Other significant peaks include the C-O stretch (1210-1320 cm⁻¹) and the vibrations of the cyclohexyl ring's C-H and C-C bonds. spectroscopyonline.com

Raman Spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. While the selection rules differ from IR, it provides complementary information. In general, symmetric, non-polar bonds produce strong Raman signals. Therefore, the C-C stretching vibrations of the cyclohexyl ring are expected to be prominent in the Raman spectrum. oup.com The C=O stretch is also Raman active. Studies on related cyclohexyl compounds show that Raman spectroscopy is particularly useful for conformational analysis. scispace.com

The combination of IR and Raman spectra provides a comprehensive vibrational fingerprint for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|---|

| O-H (Carboxylic Acid) | Stretch (H-bonded) | 2500-3300 | Strong, Very Broad | Weak |

| C-H (Cyclohexyl) | Stretch | 2850-2950 | Medium-Strong | Strong |

| C=O (Carboxylic Acid) | Stretch | 1700-1730 | Very Strong | Medium |

| C-O (Carboxylic Acid) | Stretch | 1210-1320 | Strong | Weak |

| C-F | Stretch | 1000-1100 | Strong | Weak-Medium |

| Cyclohexyl Ring | Breathing/Deformation | 800-1000 | Medium | Strong |

Chromatographic Methods for Separation, Purification, and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a compound like this compound, gas and liquid chromatography are indispensable tools for its isolation, purification, and quantitative analysis.

Gas chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. However, the direct analysis of polar compounds like carboxylic acids by GC is challenging due to their low volatility and tendency to produce broad, tailing peaks. To overcome this, a derivatization step is necessary to convert the polar carboxyl group into a more volatile, less polar derivative, such as an ester or an amide. nih.govthermofisher.com

The Electron Capture Detector (ECD) is a highly sensitive and selective detector for compounds containing electronegative atoms, such as halogens. chromatographyonline.com The detector contains a radioactive source (typically ⁶³Ni) that emits beta particles, which ionize a carrier gas (like nitrogen) and create a steady baseline current. When an electronegative analyte passes through the detector, it captures some of the electrons, causing a decrease in the current that is measured as a peak. nih.gov

For the analysis of this compound, its single fluorine atom makes it a candidate for ECD detection. To enhance both volatility for GC separation and sensitivity for ECD detection, derivatization is employed. A common approach for fluorinated carboxylic acids is amidation, for instance, using 2,4-difluoroaniline (B146603) in the presence of a dehydrating agent like N,N′-dicyclohexylcarbodiimide (DCC). epa.govresearchgate.net This converts the carboxylic acid into a stable anilide derivative, which chromatographs well and provides a strong ECD signal due to the multiple halogen atoms. This method allows for the reliable quantification of fluorinated acids at low concentrations. nih.govepa.gov

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for separating compounds in a liquid mobile phase. It is particularly well-suited for non-volatile or thermally labile compounds like this compound, as it does not require derivatization for the separation itself.

Several HPLC modes can be employed for the analysis of this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode, utilizing a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). To achieve good peak shape and retention for carboxylic acids, the pH of the mobile phase is typically kept low (pH 2-3) by adding an acid like formic acid or trifluoroacetic acid. This suppresses the ionization of the carboxyl group, making the molecule less polar and increasing its retention on the non-polar column.

Alternatively, anion-exchange chromatography can be used. In this technique, the stationary phase contains positively charged functional groups that can retain the negatively charged carboxylate form of the acid (at a mobile phase pH > pKa). The compound is then eluted by increasing the ionic strength or changing the pH of the mobile phase.

Detection in HPLC can be achieved using various detectors. A UV detector is commonly used, as the carboxyl group has a weak absorbance at low wavelengths (~210 nm). For higher sensitivity and selectivity, HPLC can be coupled to a mass spectrometer (HPLC-MS) , which provides both retention time data and mass-to-charge ratio information, allowing for definitive identification and quantification.

| Parameter | Method 1: Reversed-Phase | Method 2: Anion-Exchange |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Weak Anion Exchange (WAX) |

| Mobile Phase A | Water + 0.1% Formic Acid | Ammonium Acetate Buffer |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile |

| Gradient | Increasing %B over time | Isocratic or Gradient |

| Flow Rate | ~1.0 mL/min | ~1.0 mL/min |

| Detection | UV (210 nm) or MS | Conductivity or MS |

Chemical Synthesis and Study of 2 Cyclohexyl 2 Fluoroacetic Acid Derivatives and Analogues

Structural Modifications at the Cyclohexyl Moiety

One common strategy for synthesizing these analogues involves the alkylation of a suitable cyclohexyl precursor, followed by the introduction of the fluoroacetic acid moiety. For instance, the synthesis of derivatives such as 2-Fluoro-2-(3-methylcyclohexyl)acetic acid and 2-(3,5-Dimethylcyclohexyl)-2-fluoroacetic acid would likely begin with the corresponding substituted cyclohexanones or cyclohexanols. These precursors can then be converted to the final products through multi-step synthetic sequences.

The general synthetic approach to α-fluoro carboxylic acids often involves either nucleophilic or electrophilic fluorination methods. In the case of these structurally modified cyclohexyl derivatives, an electrophilic fluorination of a ketene (B1206846) silyl (B83357) acetal (B89532) derived from the corresponding cyclohexylacetic acid ester could be a viable route. Alternatively, nucleophilic displacement of a suitable leaving group, such as a tosylate or bromide, at the α-position of a cyclohexylacetic acid derivative with a fluoride (B91410) source can also be employed.

The table below summarizes some of the structurally modified derivatives of 2-Cyclohexyl-2-fluoroacetic acid that have been reported.

| Compound Name | Molecular Formula | Key Structural Modification |

| 2-Fluoro-2-(3-methylcyclohexyl)acetic acid | C9H15FO2 | Methyl group at the 3-position |

| 2-(3,5-Dimethylcyclohexyl)-2-fluoroacetic acid | C10H17FO2 | Two methyl groups at the 3 and 5-positions |

| 2-Fluoro-2-(4-methylcyclohexyl)acetic acid | C9H15FO2 | Methyl group at the 4-position |

| 2-(4-Ethylcyclohexyl)-2-fluoroacetic acid | C10H17FO2 | Ethyl group at the 4-position |

Functional Group Transformations on the Carboxylic Acid Portion

The carboxylic acid group of this compound is a versatile functional handle that can be converted into a variety of other functional groups, most notably esters and amides. These transformations are crucial for creating derivatives with altered solubility, stability, and biological profiles.

Esterification: The conversion of this compound to its corresponding esters can be achieved through several established methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. masterorganicchemistry.com This is an equilibrium-driven reaction, and to favor the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed. masterorganicchemistry.comchemguide.co.uk The general reaction is as follows:

R-COOH + R'-OH ⇌ R-COOR' + H₂O

For example, the reaction of this compound with ethanol in the presence of sulfuric acid would yield ethyl 2-cyclohexyl-2-fluoroacetate. The reactivity of the alcohol in Fischer esterification generally follows the order of primary > secondary > tertiary alcohols due to steric hindrance. ucalgary.ca

Amide Formation: The synthesis of amides from this compound can be accomplished by reacting it with an amine. A direct reaction between a carboxylic acid and an amine typically forms a stable ammonium carboxylate salt. libretexts.org To drive the reaction towards amide formation, heating is often required to dehydrate the salt. libretexts.org

A more efficient and milder method for amide synthesis involves the use of coupling agents. Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.uk This intermediate is then readily attacked by an amine to form the desired amide with high yields. libretexts.orgfishersci.co.uk The general scheme for DCC coupling is:

R-COOH + R'-NH₂ + DCC → R-CONH-R' + Dicyclohexylurea

This method is widely used in peptide synthesis and is applicable to a broad range of carboxylic acids and amines. libretexts.orgfishersci.co.uk

Investigation of Multi-Fluorination Effects and Isomers

The introduction of additional fluorine atoms to the this compound scaffold can lead to significant changes in the molecule's electronic properties, acidity, and metabolic stability. This section explores the synthesis and properties of difluorinated and perfluorinated analogues.

The synthesis of 2-Cyclohexyl-2,2-difluoroacetic acid involves the introduction of a difluoromethyl group adjacent to the cyclohexyl ring. A common method for the synthesis of α,α-difluoro carboxylic acids is the Reformatsky reaction using ethyl bromodifluoroacetate with a suitable ketone or aldehyde, followed by hydrolysis. In this case, cyclohexanone (B45756) would be the starting material.

Another approach involves the fluorination of a β-keto ester. For instance, ethyl 2-cyclohexyl-2-oxoacetate could be subjected to fluorination using an electrophilic fluorinating agent such as Selectfluor, followed by hydrolysis and decarboxylation to yield the desired product.

The presence of two fluorine atoms on the α-carbon significantly increases the acidity of the carboxylic acid compared to the monofluorinated analogue due to the strong electron-withdrawing inductive effect of the fluorine atoms. This increased acidity can influence the compound's pharmacokinetic profile.

Perfluorination, the replacement of all hydrogen atoms with fluorine atoms, dramatically alters the properties of a molecule. A representative example of a perfluorinated cyclohexyl system is perfluorocyclohexanecarboxylic acid. nih.gov The synthesis of perfluorinated carboxylic acids can be achieved through methods such as the electrochemical fluorination (Simons process) of the corresponding hydrocarbon carboxylic acid or by the oxidation of a perfluorinated precursor. nih.gov

Perfluorinated compounds exhibit unique properties, including high thermal and chemical stability, increased lipophilicity, and altered electronic characteristics. The perfluorocyclohexyl group is significantly more electron-withdrawing than its hydrocarbon counterpart, which would further increase the acidity of the attached carboxylic acid. The steric bulk of the perfluorinated ring is also larger than that of a cyclohexyl ring.

Bioisosteric Replacements in Chemical Design

Bioisosterism is a strategy in medicinal chemistry where a functional group in a biologically active molecule is replaced by another group with similar physical or chemical properties to enhance the compound's pharmacological profile. youtube.comelessentct.com The carboxylic acid moiety is often a target for bioisosteric replacement to address issues such as poor membrane permeability and rapid metabolism. chemguide.co.ukathabascau.ca

Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and sulfonamides. chemguide.co.uknih.gov These groups can mimic the acidic nature and hydrogen bonding capabilities of a carboxylic acid while offering different metabolic and pharmacokinetic properties. chemguide.co.uknih.gov

The monofluoromethyl (CH₂F) group has gained attention as a bioisostere for various functional groups, including the hydroxyl (OH) and, in some contexts, can be considered as part of a larger bioisosteric replacement for a carboxylic acid. The introduction of a CH₂F group can improve metabolic stability and bioavailability. nih.gov

While not a direct replacement for the entire carboxylic acid group, the CH₂F moiety can be incorporated into molecules to mimic certain interactions. For example, replacing a hydroxymethyl group (CH₂OH), which can act as a hydrogen bond donor and acceptor, with a monofluoromethyl group can alter the electronic properties and lipophilicity of that region of the molecule while maintaining a similar steric profile. The development of efficient synthetic methods for introducing the CH₂F group into complex molecules is an active area of research. nih.gov

Difluoromethyl (CF₂H) as a Bioisostere

In contemporary drug design, the strategic incorporation of fluorine-containing functional groups is a key methodology for optimizing the pharmacological profile of bioactive molecules. Among these, the difluoromethyl (CF₂H) group has garnered considerable attention as a versatile bioisostere, capable of mimicking other functional groups while conferring unique physicochemical properties. researchgate.netnih.gov A bioisostere is a chemical substituent that can replace another group within a molecule without significantly altering its essential biological activity, yet potentially improving its pharmacokinetic or pharmacodynamic characteristics.

The CF₂H group is often employed as a bioisostere for hydroxyl (OH), thiol (SH), and amino (NH₂) groups. researchgate.netnih.gov Its utility stems from a unique combination of properties. Notably, the CF₂H group can function as a hydrogen bond donor, a critical interaction for molecular recognition at biological targets. nih.govh1.co However, its hydrogen bonding capacity is context-dependent, influenced by the electronic nature of the atom to which it is attached. researchgate.netsemanticscholar.org For instance, the hydrogen bond acidity of the CF₂H group is comparable to that of thiophenols and anilines but is weaker than that of a hydroxyl group. nih.govh1.co

Furthermore, the difluoromethyl group is considered a "lipophilic hydrogen bond donor." h1.co This means that while it can participate in hydrogen bonding, it can also increase the lipophilicity of a molecule, a property that influences membrane permeability and metabolic stability. researchgate.neth1.co The replacement of a methyl group (CH₃) with a difluoromethyl group (CF₂H) can modulate a compound's logP value (a measure of lipophilicity), with observed changes spanning from -0.1 to +0.4, depending on the molecular context. h1.co This ability to fine-tune lipophilicity while retaining hydrogen bonding potential makes the CF₂H group a valuable tool for medicinal chemists seeking to enhance the drug-like properties of therapeutic candidates, including improved metabolic stability and bioavailability. researchgate.netnih.gov

Table 1: Properties of the Difluoromethyl (CF₂H) Group as a Bioisostere

| Property | Description | Impact on Drug Design |

|---|---|---|

| Bioisosteric Mimicry | Can replace hydroxyl (OH), thiol (SH), and amino (NH₂) groups. researchgate.netnih.gov | Allows for modification of parent molecule while potentially retaining biological activity. |

| Hydrogen Bond Donor | The C-H bond is polarized by the adjacent fluorine atoms, enabling it to act as a hydrogen bond donor. nih.govh1.co | Facilitates key binding interactions with biological targets. nih.gov |

| Lipophilicity | Generally increases lipophilicity compared to hydroxyl or amino groups. researchgate.neth1.co | Can improve membrane permeability and metabolic stability. researchgate.net |

Development of Chemically Distinct Advanced Intermediates

The synthesis of complex molecules like this compound relies on the development of versatile and chemically distinct advanced intermediates. These intermediates are crucial building blocks that facilitate the efficient construction of the final target compound. The synthesis of α-fluorocarboxylic acids and their derivatives often involves specialized fluorination techniques. organic-chemistry.org

Common strategies for synthesizing these intermediates include the direct fluorination of carboxylic acid precursors or the construction of the fluorinated carbon skeleton from simpler starting materials. For instance, methods have been developed for the silver-catalyzed decarboxylative fluorination of malonic acid derivatives, which can yield α-fluorocarboxylic acids. organic-chemistry.org Another approach involves the reaction of ketene silyl acetals with electrophilic fluorinating agents. organic-chemistry.org

In the context of this compound, key intermediates would possess the pre-formed cyclohexyl ring and the α-fluoroacetate moiety, or precursors that allow for their facile introduction. The development of these intermediates is a significant area of research, aiming to provide efficient and scalable routes to this class of compounds. The synthesis of related structures, such as 2-(3,5-Dimethylcyclohexyl)-2-fluoroacetic acid, highlights the modular approach often taken, where substituted cyclohexyl rings are coupled with a two-carbon fluorinated acid component. evitachem.com The creation of these advanced intermediates is essential for exploring the structure-activity relationships of this compound class.

Table 2: Representative Advanced Intermediates and Synthetic Precursors

| Intermediate/Precursor | Description | Synthetic Utility |

|---|---|---|

| α-Fluorocarboxylic Esters | Esters of α-fluorocarboxylic acids. | Key building blocks that can be hydrolyzed to the final acid. Can be synthesized via fluorination of ketene acetals. organic-chemistry.org |

| Substituted Cyclohexanones | Cyclic ketones that serve as precursors to the cyclohexyl ring. | Allows for the introduction of various substituents on the cyclohexyl moiety before the addition of the fluoroacetic acid side chain. |

| Cyclohexyl Malonic Esters | Di-esters containing the cyclohexyl group. | Can be selectively fluorinated and decarboxylated to yield the target α-fluoro acid structure. |

| 2-Cyclohexyl-2-hydroxy-2-phenylacetic acid | A related hydroxylated analogue. | Serves as a precursor where the hydroxyl group can be potentially replaced by fluorine through nucleophilic substitution. google.com |

Related Fluoro-Cyclohexane Carboxylic Acid Derivatives

The study of this compound is part of a broader investigation into fluoro-cyclohexane carboxylic acid derivatives and related fluorinated carbocyclic structures. These analogues are synthesized to probe the effects of fluorine substitution on the physicochemical and biological properties of the parent molecule.

One class of related compounds includes those with fluorine substitution on the cyclohexane (B81311) ring itself, such as 4-Fluorocyclohexane-1-carboxylic acid. The position of the fluorine atom on the carbocyclic ring can significantly influence the molecule's conformation and electronic properties. Another area of exploration involves highly fluorinated cyclohexane rings, such as the all-cis 2,3,4,5,6-pentafluorocyclohexyl motif. scienceopen.com These "Janus face" molecules have a distinct polarity gradient and have been incorporated into various building blocks for bioactive discovery. scienceopen.com

Table 3: Comparison of Related Fluoro-Cyclohexane Carboxylic Acid Derivatives

| Compound Name | Key Structural Feature | Investigated Properties |

|---|---|---|

| 4-Fluorocyclohexane-1-carboxylic acid | Fluorine atom is on the cyclohexane ring, not at the α-position to the carboxyl group. | Effects of remote fluorine substitution on acidity and conformation. |

| All-cis 2,3,4,5,6-Pentafluorocyclohexyl Derivatives scienceopen.com | A highly fluorinated, polar cyclohexane ring. | Polarity, lipophilicity (LogP values), and utility as building blocks in medicinal chemistry. scienceopen.com |

| 2-Fluoro-2-(3-methylcyclohexyl)acetic acid bldpharm.com | A single methyl substituent on the cyclohexane ring. | Impact of specific alkyl substitution patterns on physicochemical properties. |

| 2-(3,5-Dimethylcyclohexyl)-2-fluoroacetic acid evitachem.com | Two methyl substituents on the cyclohexane ring. | Influence of increased lipophilicity and steric bulk from the cyclohexyl moiety. |

| Fluoroalkyl-Substituted Cyclopropane (B1198618) Carboxylic Acids acs.org | The six-membered ring is replaced by a three-membered cyclopropane ring. | Acidity (pKa) and lipophilicity (logP) as a function of ring size and fluoroalkyl substituent. acs.org |

Future Research Directions and Unexplored Avenues in 2 Cyclohexyl 2 Fluoroacetic Acid Chemistry

Development of Novel and More Efficient Fluorination Reagents

The introduction of fluorine into an organic scaffold is a pivotal step in the synthesis of 2-Cyclohexyl-2-fluoroacetic acid. The efficiency and selectivity of this transformation are highly dependent on the fluorinating agent used. While traditional reagents have proven effective, the future lies in the development of more advanced and user-friendly alternatives.

A significant area of research is the creation of novel electrophilic N-F fluorinating reagents. nih.gov Agents like Selectfluor®, a 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salt, have become popular due to their stability, ease of handling, and site-selective fluorination capabilities. researchgate.net Future research could focus on designing next-generation N-F reagents with tailored reactivity and selectivity for substrates like cyclohexylacetic acid derivatives. nih.govdtic.mil The goal is to develop reagents that are not only highly effective but also more economical and environmentally benign. researchgate.net

Furthermore, the development of HF-based reagents, such as DMPU-HF, presents another promising avenue. core.ac.uk These reagents can serve as cost-effective and powerful tools for various fluorination reactions, including those catalyzed by metals. core.ac.uk Exploring the application of such HF complexes in the synthesis of α-fluoro acids could lead to more efficient and scalable production methods.

The table below summarizes representative classes of modern fluorinating reagents whose potential could be harnessed for the synthesis of this compound.

| Reagent Class | Example(s) | Key Characteristics | Potential Application for this compound |

| Electrophilic N-F Reagents | Selectfluor®, N-Fluorobenzenesulfonimide (NFSI) | Crystalline, stable, commercially available, good selectivity. nih.govresearchgate.netmdpi.com | Direct α-fluorination of cyclohexylacetic acid esters or silyl (B83357) ketene (B1206846) acetal (B89532) intermediates. researchgate.net |

| Nucleophilic HF-Based Reagents | DMPU-HF, Pyridine-HF | Cost-effective, suitable for metal-catalyzed reactions and ring-openings. core.ac.uk | Alternative nucleophilic fluorination pathways, potentially offering different reactivity or cost benefits. |

| Nucleophilic Deoxyfluorination Reagents | DAST, Deoxofluor, XtalFluor-E | Convert hydroxyl groups to fluorine. mdpi.com | Fluorination of 2-cyclohexyl-2-hydroxyacetic acid as a precursor. |

Advanced Stereoselective Synthetic Methodologies

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of methods for the stereoselective synthesis of this compound is of paramount importance. Future research will likely focus on creating enantiomerically pure forms of the compound through asymmetric synthesis.

One major approach involves the diastereoselective fluorination of chiral precursors. For instance, chiral auxiliaries, such as those derived from (R)- or (S)-serine, can be used to direct the approach of a fluorinating agent, leading to the preferential formation of one diastereomer. cuny.edu Subsequent removal of the auxiliary would yield the enantiomerically enriched α-fluoro acid.

Catalytic enantioselective fluorination represents a more elegant and atom-economical strategy. mdpi.comacs.org This involves the use of a chiral catalyst, often a transition metal complex with a chiral ligand, to create a chiral environment around the substrate. For example, chiral palladium-enolate intermediates have been used for the catalytic enantioselective monofluorination of α-keto esters. mdpi.com Adapting such catalytic systems to the fluorination of a 2-cyclohexyl-2-oxoacetic acid derivative could provide a direct route to optically active this compound.

Future explorations in this area could include:

Organocatalysis: Using small, metal-free organic molecules as catalysts for the asymmetric fluorination of cyclohexylacetic acid precursors.

Chemo-enzymatic Methods: Employing enzymes, either alone or in concert with chemical steps, to perform highly stereoselective transformations, such as the resolution of a racemic mixture or the asymmetric synthesis of a key intermediate. nih.gov

The table below outlines potential strategies for achieving stereocontrol.

| Methodology | Description | Example Application |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of the fluorination step. cuny.edu | Fluorination of an ester formed between 2-cyclohexyl-2-oxoacetic acid and a chiral alcohol. |

| Catalytic Asymmetric Fluorination | A substoichiometric amount of a chiral catalyst is used to generate the desired enantiomer. mdpi.com | Enantioselective fluorination of a silyl ketene acetal derived from a cyclohexylacetic ester using a chiral Lewis acid or transition metal catalyst. |

| Diastereoselective Halogenation | Diastereoselective halogenation of chiral silyl ketene acetals followed by saponification can produce optically active halo-acids. researchgate.net A similar approach could be envisioned for fluorination. | |